

Prop-2-ene-1-sulfonyl chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Prop-2-ene-1-sulfonyl chloride*

Cat. No.: B079268

[Get Quote](#)

CAS Number: 14418-84-9 Molecular Formula: C₃H₅ClO₂S

This technical guide provides an in-depth overview of **Prop-2-ene-1-sulfonyl chloride**, also known as allylsulfonyl chloride. It is a key intermediate in organic synthesis, particularly for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its chemical properties, synthesis protocols, and the biological significance of its derivatives.

Chemical and Physical Properties

Prop-2-ene-1-sulfonyl chloride is a reactive organosulfur compound. Its dual functionality, featuring both a highly electrophilic sulfonyl chloride group and a versatile alkene moiety, makes it a valuable building block in medicinal chemistry. Below is a summary of its key physical and chemical properties.

Property	Value
CAS Number	14418-84-9
Molecular Formula	C ₃ H ₅ ClO ₂ S
Molecular Weight	140.59 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	74-76 °C at 15 Torr
InChI Key	AAHFRWRQQDVWPX-UHFFFAOYSA-N
SMILES	C=CCS(=O)(=O)Cl

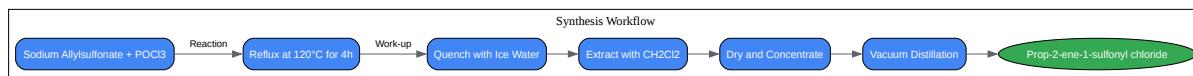
Synthesis of Prop-2-ene-1-sulfonyl chloride

Several methods for the synthesis of **Prop-2-ene-1-sulfonyl chloride** have been reported. A common and effective laboratory-scale synthesis involves the reaction of sodium allylsulfonate with a chlorinating agent such as phosphorus oxychloride or thionyl chloride.

Experimental Protocol: Synthesis via Phosphorus Oxychloride

This protocol outlines a common laboratory procedure for the synthesis of **Prop-2-ene-1-sulfonyl chloride** from sodium allylsulfonate.

Materials:


- Sodium allylsulfonate
- Phosphorus oxychloride (POCl₃)
- Ice-cold water
- Methylene chloride (CH₂Cl₂)
- Anhydrous magnesium sulfate (MgSO₄)

- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser, a mixture of sodium allylsulfonate (1.0 equivalent) and phosphorus oxychloride (3.0 equivalents) is prepared.
- The mixture is heated to reflux at 120 °C for 4 hours under an inert atmosphere (e.g., nitrogen).
- After the reaction is complete, the mixture is cooled to room temperature.
- The crude product is carefully and slowly added to ice-cold water to quench the excess phosphorus oxychloride.
- The aqueous mixture is extracted three times with methylene chloride.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure using a rotary evaporator to yield the crude **Prop-2-ene-1-sulfonyl chloride**.
- The final product can be purified by vacuum distillation.

Below is a diagram illustrating the general workflow for the synthesis of **Prop-2-ene-1-sulfonyl chloride**.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **Prop-2-ene-1-sulfonyl chloride**.

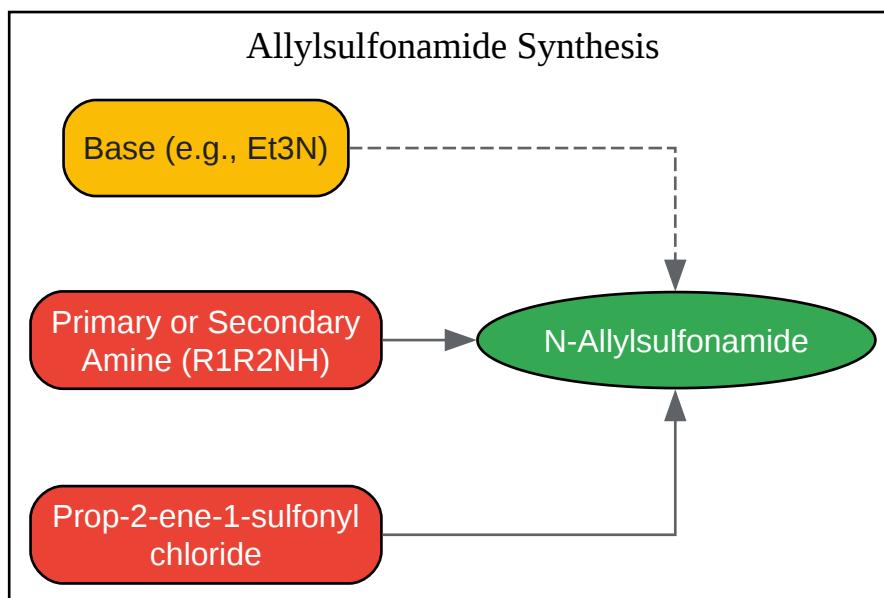
Reactivity and Application in Synthesis

The primary application of **Prop-2-ene-1-sulfonyl chloride** in drug discovery and development is as a precursor for the synthesis of allylsulfonamides. The electrophilic sulfur atom of the sulfonyl chloride readily reacts with primary and secondary amines to form stable sulfonamide linkages.

Experimental Protocol: General Synthesis of Allylsulfonamides

This protocol provides a general procedure for the synthesis of N-substituted allylsulfonamides from **Prop-2-ene-1-sulfonyl chloride** and a primary or secondary amine.

Materials:


- **Prop-2-ene-1-sulfonyl chloride**
- Primary or secondary amine
- Triethylamine (or another suitable base)
- Anhydrous dichloromethane (CH₂Cl₂)
- 1M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO₃)

- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel

Procedure:

- In a round-bottom flask, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Dissolve **Prop-2-ene-1-sulfonyl chloride** (1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel.
- Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours, monitoring the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO_3 , and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- The crude allylsulfonamide can be purified by column chromatography on silica gel.

The general reaction for the formation of allylsulfonamides is depicted in the following diagram.

[Click to download full resolution via product page](#)

General reaction scheme for the synthesis of allylsulfonamides.

Biological Activity of Derivatives

While **Prop-2-ene-1-sulfonyl chloride** itself is a reactive intermediate, its derivatives, particularly allylsulfonamides, have shown promising biological activities. Research into this class of compounds has indicated potential applications in anticancer and antifungal therapies.

Derivative Class	Biological Activity	Quantitative Data	Source Compound
Allyl Sulfonamides	Antifungal against <i>Botrytis cinerea</i>	~60% mycelial growth inhibition at 3 mmol L ⁻¹	Morita-Baylis-Hillman adducts and aromatic sulfonamides
Alkylsulfonyl Benzimidazoles	Anticancer (Breast Cancer, MCF-7 cells)	IC ₅₀ = 4.7 μM (for compound 23)	4-Chlorobenzenesulfonyl I chloride

Note: The data presented for alkylsulfonyl benzimidazoles is from a related class of sulfonamides and is included to illustrate the potential potency of sulfonamide-containing compounds in cancer research.

Conclusion

Prop-2-ene-1-sulfonyl chloride is a versatile and highly reactive chemical intermediate with significant potential in the synthesis of biologically active molecules. Its ability to readily form allylsulfonamides makes it a valuable tool for medicinal chemists. The derivatives of this compound have demonstrated promising activities, warranting further investigation and development in the search for new therapeutic agents. Researchers working with this compound should adhere to strict safety protocols due to its reactivity and potential as an irritant.

- To cite this document: BenchChem. [Prop-2-ene-1-sulfonyl chloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b079268#prop-2-ene-1-sulfonyl-chloride-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b079268#prop-2-ene-1-sulfonyl-chloride-cas-number-and-molecular-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com